N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-13-4-8-16(9-5-13)23(3)28(25,26)18-10-11-27-19(18)20(24)22-15-7-6-14(2)17(21)12-15/h4-12H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFEADNGYJXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide, a compound with the CAS number 1207034-12-5, has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties, particularly focusing on its anticancer and antimicrobial activities.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 435.0 g/mol. The structure features a thiophene ring, a carboxamide group, and a sulfamoyl moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Sulfamoylation : The introduction of the sulfamoyl group is achieved via reaction with sulfonamide derivatives.
- Chlorination and Methylation : Chlorination at the 3-position of the phenyl ring and methylation at the sulfamoyl nitrogen further modify the compound to enhance its biological activity.
Anticancer Activity
Recent studies indicate that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives containing similar functional groups have shown potent inhibitory effects on various cancer cell lines:
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| CFI-400945 | HCT116 (Colon Cancer) | <0.01 |
| Compound 82a | Multiple Myeloma (KMS-12 BM) | 1.4 |
| Compound 109 | NSCLC (H1975) | 0.005 |
These results suggest that this compound may possess similar or enhanced anticancer activity due to its structural similarities and functional groups conducive to receptor binding and inhibition.
Antimicrobial Activity
The compound's sulfamoyl group suggests potential antimicrobial properties, akin to other sulfonamide derivatives known for their efficacy against bacterial infections. Research has shown that sulfonamides can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.
Case Studies
- In Vitro Studies : Laboratory tests have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. These studies often employ MTT assays to determine cell viability post-treatment.
- In Vivo Models : Animal studies using xenograft models have indicated that similar compounds significantly reduce tumor growth compared to control groups, highlighting their potential as therapeutic agents.
Scientific Research Applications
Antitumor Activity
The compound has been evaluated for its antitumor properties, demonstrating significant efficacy against various cancer cell lines. The National Cancer Institute (NCI) has conducted assays that reveal its potential as an anticancer agent.
Case Studies and Findings
- In Vitro Studies :
-
Mechanism of Action :
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at various checkpoints, preventing further division of cancer cells.
Comparative Antitumor Activity
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| CFI-400945 | 0.01 | Colon Cancer |
| Compound 82a | 0.4 | Multiple Myeloma |
| Compound 83 | 0.64 | Multiple Myeloma |
Antimicrobial Activity
Emerging research indicates that N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide exhibits antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent, particularly against resistant bacterial strains .
Summary of Applications
The applications of this compound are primarily focused on:
- Anticancer Research : Its ability to inhibit tumor growth and induce apoptosis positions it as a candidate for further development in cancer therapeutics.
- Antimicrobial Studies : Its effectiveness against various bacteria highlights its potential use in combating infections, particularly those caused by resistant strains.
Comparison with Similar Compounds
Substituent Variations in Thiophene Carboxamide Derivatives
The following table summarizes key structural analogs and their differences:
*Calculated molar mass based on formula.
Key Structural and Functional Differences
Sulfamoyl vs. Sulfonyl Groups :
- The target compound’s methyl(4-methylphenyl)sulfamoyl group contains a sulfonamide (S–N bond), which can participate in hydrogen bonding. In contrast, N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide has a sulfonyl group (S=O), which is more electron-withdrawing and may reduce basicity.
Aromatic Substitutents: The 3-chloro-4-methylphenyl group in the target compound provides steric bulk and lipophilicity compared to the 4-chlorophenyl group in or the 4-chloro-3-nitrophenyl group in .
Triazine-Containing Analogs :
- Compounds like 51–55 incorporate 1,2,4-triazine rings, which are π-deficient and can engage in stacking interactions. These derivatives exhibit higher melting points (>250°C), suggesting stronger intermolecular forces compared to the target compound.
Preparation Methods
Synthesis of Thiophene-2-Carboxylic Acid Derivatives
The thiophene core is functionalized at the 2-position via Friedel-Crafts acylation or direct carboxylation. For example, thiophene-2-carboxylic acid chloride is prepared by treating thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This intermediate is critical for subsequent sulfamoylation and amidation.
Reaction Conditions :
Sulfamoylation at the Thiophene 3-Position
Introducing the methyl(4-methylphenyl)sulfamoyl group involves reacting thiophene-2-carboxylic acid chloride with methyl(4-methylphenyl)sulfamoyl chloride. This step requires anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride.
Typical Protocol :
- Dissolve thiophene-2-carboxylic acid chloride (1 eq.) in dry dichloromethane (DCM).
- Add methyl(4-methylphenyl)sulfamoyl chloride (1.1 eq.) and triethylamine (TEA, 2 eq.) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Yield | 78–85% |
| Purity (HPLC) | >95% |
Amide Coupling with 3-Chloro-4-Methylaniline
The final step couples the sulfamoylated thiophene intermediate with 3-chloro-4-methylaniline using carbodiimide-based coupling agents.
Optimized Procedure :
- Activate the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and hydroxybenzotriazole (HOAt, 1.1 eq.) in DCM.
- Add 3-chloro-4-methylaniline (1 eq.) and stir at 25°C for 18 hours.
- Concentrate under reduced pressure and purify via reversed-phase HPLC (water:acetonitrile with 0.1% trifluoroacetic acid).
Performance Metrics :
| Metric | Value |
|---|---|
| Reaction Time | 18 hours |
| Isolated Yield | 65–72% |
| Purity (LC-MS) | >98% |
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
Polar aprotic solvents like dimethylformamide (DMF) improve sulfamoylation efficiency by stabilizing reactive intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance coupling reaction rates by 30%.
Temperature and Stoichiometry
Excess sulfamoyl chloride (1.1 eq.) ensures complete conversion of the thiophene intermediate, while maintaining temperatures below 30°C minimizes side reactions such as ring sulfonation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 382.1234 (calculated: 382.1238)
- Fragmentation : Loss of SO₂ (64 Da) and CH₃C₆H₄ (105 Da) confirms substituent positions.
Challenges and Mitigation
Byproduct Formation
Hydrolysis of sulfamoyl chloride to sulfonic acid is minimized using molecular sieves (3Å) to scavenge water.
Purification Difficulties
Reverse-phase HPLC with trifluoroacetic acid as an ion-pairing agent resolves co-eluting impurities, achieving >98% purity.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide?
Methodological Answer: Synthesis optimization should focus on reaction conditions (solvent, temperature, catalysts) and intermediates. For example, sulfonamide formation often requires coupling agents like thionyl chloride (SOCl₂) in anhydrous dichloromethane under nitrogen, followed by nucleophilic substitution with amines (e.g., 3-chloro-4-methylaniline). Reaction monitoring via TLC and purification via column chromatography are critical to isolate the target compound. Evidence from analogous sulfonamide syntheses suggests that triethylamine acts as a base to neutralize HCl byproducts, improving yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Comprehensive characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfamoyl and carboxamide groups). For instance, the thiophene ring protons typically resonate at δ 7.2–7.8 ppm in DMSO-d₆ .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~500–550 Da).
- Elemental analysis : To confirm C, H, N, S, and Cl content within ±0.4% deviation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond lengths, angles, and torsional conformations. For example, sulfamoyl groups often exhibit tetrahedral geometry around sulfur, with S–N bonds ~1.62 Å and S–O bonds ~1.43 Å . Orthorhombic crystal systems (e.g., P2₁2₁2₁) are common for similar thiophene derivatives, as seen in related structures .
Q. What computational strategies are suitable for predicting biological activity or binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., viral polymerases). Docking scores ≤−7.0 kcal/mol suggest strong binding. For sulfonamides, prioritize hydrogen bonds with catalytic residues (e.g., Lys or Asp) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict ADMET properties .
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Dynamic NMR : Resolve rotational isomers (e.g., restricted rotation around the sulfamoyl S–N bond) by variable-temperature NMR.
- X-ray crystallography : Definitively assign stereochemistry if NMR signals overlap. For example, crystallographic data resolved ambiguities in a related N-arylthiophene carboxamide’s conformation .
Experimental Design for Derivative Synthesis
Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core modifications : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Sulfamoyl group variation : Substitute methyl with ethyl or cyclopropyl groups to assess steric effects.
- Cyclization reactions : Use iodine in DMF to generate fused heterocycles (e.g., thiadiazoles), enhancing metabolic stability .
Q. How can researchers validate synthetic yields and reproducibility?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry).
- Batch replication : Synthesize ≥3 independent batches and compare yields (RSD <5% indicates robustness).
Data Analysis and Contradictions
Q. How should discrepancies in biological activity data between in vitro and in vivo models be interpreted?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assay). Poor in vivo activity may stem from rapid clearance or poor bioavailability .
- Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic metabolites that may interfere with activity .
Q. What analytical methods resolve inconsistencies in crystallographic vs. computational geometry?
Methodological Answer:
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles. Deviations >0.05 Å suggest conformational flexibility or crystal packing effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing solid-state geometry .
Advanced Characterization Techniques
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) clarify regiochemical assignments?
Methodological Answer:
Q. What role does X-ray photoelectron spectroscopy (XPS) play in analyzing sulfur oxidation states?
Methodological Answer: XPS can differentiate sulfonamide (S⁶⁺, binding energy ~168–170 eV) from sulfonic acid (S⁶⁺, ~169–171 eV) or thiophene sulfur (S⁰, ~164 eV). This is critical for confirming sulfamoyl group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
